Quaternium 18-hectorite

Übersicht

Beschreibung

Quaternium 18-hectorite is a quaternary ammonium compound that is widely used in the cosmetics and personal care industry. It is a modified clay mineral, specifically a hectorite, which has been treated with quaternium-18. This compound is known for its excellent suspending and thickening properties, making it a valuable ingredient in various formulations such as creams, lotions, and other cosmetic products .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Quaternium 18-hectorite is synthesized by reacting hectorite clay with quaternium-18. The process involves the ion-exchange reaction where the naturally occurring cations in the hectorite clay are replaced with quaternium-18 cations. This reaction typically occurs in an aqueous medium under controlled pH and temperature conditions to ensure optimal ion exchange and product stability .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale mixing of hectorite clay with a quaternium-18 solution. The mixture is then subjected to mechanical stirring and heating to facilitate the ion-exchange process. After the reaction is complete, the product is filtered, washed, and dried to obtain the final this compound powder .

Analyse Chemischer Reaktionen

Types of Reactions: Quaternium 18-hectorite primarily undergoes ion-exchange reactions due to the presence of quaternary ammonium groups. It does not typically participate in oxidation or reduction reactions under normal conditions.

Common Reagents and Conditions: The ion-exchange reactions involving this compound usually require aqueous solutions of quaternary ammonium salts and controlled pH conditions. The reaction is facilitated by mechanical stirring and heating to ensure complete ion exchange .

Major Products Formed: The primary product formed from the ion-exchange reaction is this compound itself. There are no significant by-products formed during this process .

Wissenschaftliche Forschungsanwendungen

Quaternium 18-hectorite has a wide range of applications in scientific research and industry:

Cosmetics and Personal Care: It is used as a suspending agent, thickener, and stabilizer in various cosmetic formulations such as creams, lotions, and makeup products.

Pharmaceuticals: It is used in topical formulations to enhance the stability and texture of the product.

Industrial Applications: this compound is used in the formulation of paints, coatings, and adhesives to improve their rheological properties.

Wirkmechanismus

Quaternium 18-hectorite exerts its effects primarily through its ability to modify the rheological properties of formulations. The quaternary ammonium groups in the compound interact with other components in the formulation, leading to improved suspension, thickening, and stabilization. The molecular targets and pathways involved include the interaction with negatively charged particles and molecules, which helps in maintaining the stability and consistency of the product .

Vergleich Mit ähnlichen Verbindungen

Stearalkonium Hectorite: Another quaternary ammonium-modified clay used in cosmetics for similar purposes.

Disteardimonium Hectorite: Used as a suspending agent and thickener in various formulations.

Dihydrogenated Tallow Benzylmonium Hectorite: Used in cosmetics and personal care products for its rheological properties.

Uniqueness: Quaternium 18-hectorite is unique due to its specific ion-exchange properties and the presence of quaternium-18, which provides superior thickening and suspending capabilities compared to other similar compounds. Its ability to enhance the stability and texture of formulations makes it a preferred choice in the cosmetics and personal care industry .

Biologische Aktivität

Quaternium 18-hectorite, a quaternary ammonium compound, is primarily utilized in cosmetic formulations due to its unique properties and biological activities. This compound is formed through the reaction of Quaternium-18 with hectorite clay, resulting in a product that exhibits various biological effects while being considered safe for use in cosmetics. This article delves into the biological activity of this compound, supported by research findings, safety assessments, and case studies.

Quaternium 18 is a mixture of quaternary ammonium salts known for their surfactant and conditioning properties. When combined with hectorite clay, it forms a stable organo-clay complex that enhances its functional applications in cosmetics. The chemical structure allows it to exhibit hydrophilic characteristics, making it soluble in both water and isopropyl alcohol .

Mechanism of Action:

- Surfactant Activity: this compound acts as a surfactant, reducing surface tension and allowing for better spreadability in formulations.

- Emulsifying Agent: It stabilizes emulsions, preventing separation of oil and water phases.

- Conditioning Agent: The compound provides conditioning benefits to hair and skin, enhancing texture and feel.

Biological Activity

Research indicates that this compound exhibits low toxicity and is generally regarded as safe for topical application. Studies have shown that it has minimal systemic absorption when applied to the skin, making it suitable for cosmetic use .

Toxicity Studies

A series of toxicity assessments have been conducted to evaluate the safety profile of this compound:

- Acute Oral Toxicity: Animal studies demonstrate that this compound has low acute oral toxicity, indicating it poses little risk when ingested in small amounts .

- Dermal Toxicity: Subchronic dermal toxicity tests reveal that the compound is only slightly irritating to the skin, with no evidence of sensitization or systemic toxicity observed .

- Ocular Irritation: In ocular irritation studies, this compound was classified as a mild irritant at most, showing favorable safety characteristics for cosmetic applications .

Case Studies

-

Cosmetic Applications:

- In various cosmetic formulations such as lotions and creams, this compound has been shown to enhance product stability and improve skin feel. Its ability to act as a thickening agent allows for better texture in creams and gels.

- Hair Care Products:

- Allergic Reaction Prevention:

Comparative Analysis

The following table summarizes the biological activity and safety assessment findings for this compound compared to other similar compounds:

| Compound | Acute Oral Toxicity | Dermal Irritation | Ocular Irritation | Cosmetic Use Safety |

|---|---|---|---|---|

| This compound | Low | Slightly Irritating | Mild Irritant | Safe |

| Quaternium-15 | Moderate | Moderate | Moderate | Safe |

| Stearalkonium Hectorite | Low | Non-Irritating | Non-Irritating | Safe |

Eigenschaften

IUPAC Name |

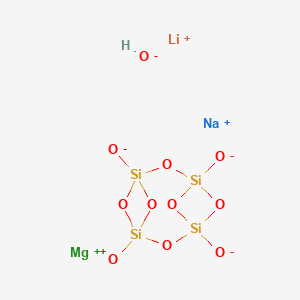

lithium;magnesium;sodium;1,3,5,7-tetraoxido-2,4,6,8,9,10-hexaoxa-1,3,5,7-tetrasilatricyclo[5.1.1.13,5]decane;hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Li.Mg.Na.O10Si4.H2O/c;;;1-11-5-12(2,6-11)10-14(4)7-13(3,8-14)9-11;/h;;;;1H2/q+1;+2;+1;-4;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMTHHIHNJMQBBK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[OH-].[O-][Si]12O[Si](O1)(O[Si]3(O[Si](O3)(O2)[O-])[O-])[O-].[Na+].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HLiMgNaO11Si4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301027430 | |

| Record name | Quaternium 18-hectorite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12001-31-9 | |

| Record name | Quaternium-18 hectorite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012001319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quaternium 18-hectorite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bentone 38 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.265 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.